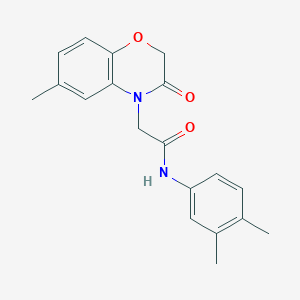![molecular formula C23H20ClNO4 B6004734 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate, also known as Diroximel fumarate, is a novel oral therapy that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing forms of multiple sclerosis (MS). This compound belongs to the class of fumarates, which are known to have immunomodulatory properties and have been used for the treatment of psoriasis for many years. Diroximel fumarate is a prodrug of monomethyl fumarate, which is the active metabolite that exerts its therapeutic effects on MS.
作用机制
The exact mechanism of action of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate is not fully understood. However, it is believed to exert its therapeutic effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This activation leads to the upregulation of genes involved in cellular defense mechanisms and the downregulation of pro-inflammatory genes.
Biochemical and physiological effects:
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been shown to have antioxidant and anti-inflammatory effects, which are believed to be responsible for its therapeutic effects in MS. It has also been shown to modulate the immune system by reducing the activation of T cells and increasing the number of regulatory T cells.
实验室实验的优点和局限性
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a prodrug, which means that it can be converted into the active metabolite monomethyl fumarate in vivo. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in laboratory experiments.
未来方向
There are several future directions for the research on 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate. One area of research is to understand the exact mechanism of action of this compound and its metabolites. Another area is to investigate its potential use in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate in MS patients.
合成方法
The synthesis of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate involves the reaction of 3,4-dimethylphenol and 3-[(2-chlorobenzoyl)amino]aniline in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with fumaric acid to produce 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate.
科学研究应用
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of MS. In a phase III clinical trial, 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate demonstrated a significant reduction in the annualized relapse rate and the number of gadolinium-enhancing lesions compared to placebo. It has also been shown to reduce the progression of disability in MS patients.
属性
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-11-18(12-16(15)2)28-14-22(26)29-19-7-5-6-17(13-19)25-23(27)20-8-3-4-9-21(20)24/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPJOIPKDILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)

![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
